molecular formula C12H16O B14322711 2-[3-(4-Methylphenyl)propyl]oxirane CAS No. 106336-23-6

2-[3-(4-Methylphenyl)propyl]oxirane

Cat. No.: B14322711
CAS No.: 106336-23-6
M. Wt: 176.25 g/mol
InChI Key: AMVRLICFFUTHGU-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)propyl]oxirane is an epoxide (oxirane) derivative characterized by a three-membered cyclic ether ring (oxirane) substituted with a 3-(4-methylphenyl)propyl chain. This structure confers unique reactivity due to the strain in the epoxide ring, making it valuable in synthetic chemistry for ring-opening reactions, polymer crosslinking, or as an intermediate in agrochemical synthesis .

Properties

CAS No.

106336-23-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-[3-(4-methylphenyl)propyl]oxirane

InChI

InChI=1S/C12H16O/c1-10-5-7-11(8-6-10)3-2-4-12-9-13-12/h5-8,12H,2-4,9H2,1H3

InChI Key

AMVRLICFFUTHGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCC2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylphenyl)propyl]oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and results in the formation of the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of more complex oxiranes like 2-[3-(4-Methylphenyl)propyl]oxirane .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenyl)propyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-[3-(4-Methylphenyl)propyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylphenyl)propyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Oxirane Derivatives

Compound Name Substituent(s) on Oxirane Ring Molecular Formula Molecular Weight (g/mol) Key References
2-[3-(4-Methylphenyl)propyl]oxirane 3-(4-methylphenyl)propyl C₁₂H₁₆O₂ 192.26 Inferred
2-[3-(Benzyloxy)propyl]oxirane 3-(benzyloxy)propyl C₁₂H₁₆O₂ 192.26
Epoxiconazole 2-(4-fluorophenyl)-3-(2-chlorophenyl)-1H-1,2,4-triazole C₁₇H₁₃ClFN₃O 329.76
2-(Tridecafluoroheptyl)oxirane Perfluoroheptyl chain C₉H₅F₁₃O 400.13

Key Observations :

  • Aromatic vs. Fluorinated Substituents : The target compound’s 4-methylphenyl group provides aromatic stability and moderate hydrophobicity, contrasting with the polar benzyloxy group in and the extreme hydrophobicity/oleophobicity of perfluoroalkyl chains in .
  • Biological Activity : Epoxiconazole () demonstrates fungicidal activity due to its triazole and halogenated aromatic substituents, suggesting that the 4-methylphenyl group in the target compound might also confer bioactivity in agrochemical contexts.

Reactivity Insights :

  • The strained epoxide ring undergoes nucleophilic ring-opening reactions, enabling the formation of diols, ethers, or polymers. The 4-methylphenyl substituent may sterically hinder reactions compared to smaller groups (e.g., benzyloxy in ).
  • Fluorinated oxiranes () exhibit lower reactivity toward nucleophiles due to electron-withdrawing perfluoroalkyl groups, whereas the target compound’s aromatic substituent may enhance electrophilicity.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property 2-[3-(4-Methylphenyl)propyl]oxirane 2-(Tridecafluoroheptyl)oxirane Epoxiconazole
Water Solubility Low (aromatic hydrophobicity) Extremely low (fluorinated chain) Moderate (polar groups)
Thermal Stability Moderate High (C-F bond strength) High (crystalline)
LogP (Partition Coefficient) ~3.5 (estimated) >6 (fluorinated) ~3.0

Notes:

  • Fluorinated oxiranes () are thermally stable but environmentally persistent due to C-F bonds.

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